2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid is a chemical compound that features a pyrrolidine-2,5-dione ring and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid: Used in various synthetic applications.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated for its broad-spectrum anticonvulsant activity.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid is unique due to its combination of a pyrrolidine-2,5-dione ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8N2O6 |
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Molecular Weight |
264.19 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H8N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
ZVMAARRZLLLTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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